N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a structurally complex sulfonamide derivative characterized by three distinct moieties:
- Benzo[d][1,3]dioxol-5-yl (methylenedioxybenzene): A bicyclic aromatic group commonly associated with enhanced metabolic stability and receptor binding in medicinal chemistry.
- 4-Methylpiperazin-1-yl: A nitrogen-containing heterocycle frequently employed to improve solubility and modulate pharmacokinetic properties.
- 2,5-Dimethoxybenzenesulfonamide: A sulfonamide group with methoxy substituents, which may enhance interactions with biological targets via hydrogen bonding or hydrophobic effects.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S/c1-24-8-10-25(11-9-24)18(16-4-6-19-21(12-16)31-15-30-19)14-23-32(26,27)22-13-17(28-2)5-7-20(22)29-3/h4-7,12-13,18,23H,8-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBOJNYSFKCTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, commonly referred to as the compound , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, data tables, and case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.47 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a sulfonamide group, contributing to its diverse biological activities.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit cell proliferation in various cancer cell lines. The compound's potential as an antitumor agent can be inferred from its structural analogs which have demonstrated IC50 values in the nanomolar range against tumor cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB-231 (breast carcinoma) .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Huh7 | 8.0 |
| Compound B | MDA-MB-231 | 6.0 |
| Compound C | Caco2 | 5.0 |
Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibition of specific enzymes involved in cancer progression and inflammation. For example, compounds with similar sulfonamide groups have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Case Study: HDAC Inhibition
In a study examining the HDAC inhibitory activity of various sulfonamide derivatives, it was found that certain compounds demonstrated significant inhibition at low micromolar concentrations. This suggests that the compound may also exhibit similar properties.
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing the benzo[d][1,3]dioxole structure has been documented in several studies. These compounds have shown effectiveness in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound Name | Cytokine Inhibition | Concentration (μM) |
|---|---|---|
| Compound D | IL-6 | 10 |
| Compound E | TNF-α | 5 |
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : By interacting with specific enzymes such as HDACs, the compound may alter gene expression profiles associated with tumor growth and inflammation.
- Cytokine Modulation : The ability to modulate cytokine release contributes to its anti-inflammatory effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Scientific Research Applications
The unique structure of this compound suggests possible interactions with various biological targets. Here are some notable applications:
Anticancer Research
The compound's sulfonamide moiety is known for its role in developing anticancer agents. Research indicates that sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the sulfonamide structure can enhance antitumor activity through mechanisms such as inhibiting specific enzymes involved in cancer progression .
Enzyme Inhibition
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has shown potential as an enzyme inhibitor. Research has focused on its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes and Alzheimer's disease . This highlights the compound's therapeutic potential beyond oncology.
Molecular Hybridization
The compound serves as a molecular hybrid in drug design, combining different pharmacophores to enhance biological activity. The incorporation of the benzodioxole moiety with piperazine and sulfonamide groups allows for diverse interactions with biological targets, which is beneficial in developing multi-target drugs .
Case Study 1: Antitumor Evaluation
A study synthesized novel derivatives based on the sulfonamide framework and evaluated their anticancer properties using quantitative structure–activity relationship (QSAR) models. The results indicated that certain structural modifications significantly improved cytotoxicity against breast cancer cell lines .
Case Study 2: Enzyme Inhibition
In another investigation, derivatives of this compound were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings revealed that some derivatives exhibited potent inhibition, suggesting their potential use in treating metabolic disorders and neurodegenerative diseases .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Research | Potential cytotoxic effects against various cancer cell lines; significant modifications enhance activity. |
| Enzyme Inhibition | Inhibits α-glucosidase and acetylcholinesterase; potential therapeutic applications in diabetes and Alzheimer's disease. |
| Molecular Hybridization | Combines different pharmacophores for enhanced biological activity; useful in developing multi-target drugs. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide vs. Carboxamides (e.g., etobenzanid) are prevalent in agrochemicals, whereas sulfonamides are more common in pharmaceuticals, suggesting divergent applications .
Role of Heterocycles :
- The 4-methylpiperazine in the target compound contrasts with pyrrolidine in compound 73. Piperazine derivatives are often utilized for their pH-dependent solubility and CNS penetration, whereas pyrrolidine may favor rigid conformational binding .
Substituent Effects :
- Methoxy groups in the target compound’s benzene ring could enhance lipophilicity and metabolic stability relative to halogenated analogs like etobenzanid, which prioritize electrophilic reactivity for pesticidal activity .
Q & A
Q. What are the optimal synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential coupling of the benzo[d][1,3]dioxol-5-yl, 4-methylpiperazine, and 2,5-dimethoxybenzenesulfonamide moieties. Key steps include:
Sulfonamide formation : Reacting 2,5-dimethoxybenzenesulfonyl chloride with a secondary amine intermediate under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) .
Piperazine coupling : Introducing the 4-methylpiperazine group via nucleophilic substitution or reductive amination, requiring controlled pH (7–9) and temperatures (40–60°C) to avoid side reactions .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the product. Purity is confirmed via HPLC (≥95% purity threshold) and ¹H/¹³C NMR spectroscopy .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonamide formation | 2,5-Dimethoxybenzenesulfonyl chloride, Et₃N | DCM | 75–85 | |
| Piperazine coupling | 4-Methylpiperazine, NaBH(OAc)₃ | DMF | 60–70 |
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (benzo[d][1,3]dioxol-5-yl at δ 6.7–7.1 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and sulfonamide protons (δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 504.2) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:
Standardize assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) under identical conditions (pH 7.4, 37°C) .
Purity validation : Re-test compounds with ≥95% HPLC purity and quantify residual solvents via GC-MS .
Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to verify target binding to receptors like serotonin or dopamine transporters, which may explain variability in CNS activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-methylpiperazine and sulfonamide moieties?
- Methodological Answer :
- Piperazine modifications : Replace 4-methyl with bulkier groups (e.g., 4-cyclopentyl) to assess steric effects on receptor binding. Monitor changes in logP (HPLC-derived) and solubility .
- Sulfonamide bioisosteres : Substitute sulfonamide with carbamate or phosphonate groups while maintaining hydrogen-bonding capacity. Use QSAR models to predict activity .
- In silico guidance : Apply density functional theory (DFT) to optimize electronic properties (e.g., charge distribution on the sulfonamide) .
Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?
- Methodological Answer :
- Stability assays : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Degradation hotspots : The sulfonamide group is prone to hydrolysis in acidic conditions.
- Formulation solutions : Use enteric coatings or nanoencapsulation (PLGA nanoparticles) to protect against gastric degradation .
Q. What computational tools are recommended for predicting this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- ADMET prediction : SwissADME or pkCSM to estimate permeability (Caco-2), cytochrome P450 interactions, and hERG channel inhibition .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity. Validate with Ames test (in vitro) .
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
